1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate

Lipophilicity Fragrance substantivity LogP

1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate (CAS 85030-16-6), also known as nerolidyl phenylacetate, is a sesquiterpenoid ester formed from nerolidol and phenylacetic acid. It has the molecular formula C23H32O2, a molecular weight of 340.5 g/mol, and a calculated XLogP3-AA of 6.8, indicating high lipophilicity.

Molecular Formula C23H32O2
Molecular Weight 340.5 g/mol
CAS No. 85030-16-6
Cat. No. B12681035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate
CAS85030-16-6
Molecular FormulaC23H32O2
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(C)(C=C)OC(=O)CC1=CC=CC=C1)C)C
InChIInChI=1S/C23H32O2/c1-6-23(5,17-11-14-20(4)13-10-12-19(2)3)25-22(24)18-21-15-8-7-9-16-21/h6-9,12,14-16H,1,10-11,13,17-18H2,2-5H3/b20-14+
InChIKeyFHYSZDJZDKDKIJ-XSFVSMFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate (CAS 85030-16-6): Chemical Identity and Physicochemical Profile


1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate (CAS 85030-16-6), also known as nerolidyl phenylacetate, is a sesquiterpenoid ester formed from nerolidol and phenylacetic acid [1]. It has the molecular formula C23H32O2, a molecular weight of 340.5 g/mol, and a calculated XLogP3-AA of 6.8, indicating high lipophilicity [1]. The compound is a colorless liquid characterised by a sweet, floral, and citrusy aroma profile, positioning it among fragrance ester ingredients .

Why 1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate Cannot Be Simply Replaced by Other Sesquiterpenoid Esters


The functional performance of sesquiterpenoid esters in fragrance applications is profoundly influenced by the acyl moiety, which dictates key parameters such as substantivity, volatility, and olfactory character [1]. In the case of 1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate (CAS 85030-16-6), its phenylacetate group confers a distinctive honeyed, sweet-floral scent profile that is not replicated by simpler esters like the acetate or isobutyrate [2]. Simple generic substitution based on the sesquiterpenoid alcohol backbone alone is therefore highly likely to fail in achieving the intended hedonistic and performance targets in a fragrance formulation.

Quantitative Differentiation of 1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate Against Comparator Esters


Enhanced Lipophilicity (XLogP3-AA) of Nerolidyl Phenylacetate vs. Acetate Ester

Prospective purchasers must prioritize 1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate (CAS 85030-16-6) over its simpler acetate analog when formulation requirements demand exceptionally high substantivity. The target compound exhibits a computed XLogP3-AA of 6.8 [1], which is markedly higher than the 5.2 calculated for nerolidyl acetate (CAS 2306-78-7) [2]. According to well-established Quantitative Structure-Activity Relationship (QSAR) principles in perfumery, a higher partition coefficient is directly correlated with greater fatty tissue affinity and slower evaporation rates from skin and fabric, making the phenylacetate ester a superior long-lasting fixative.

Lipophilicity Fragrance substantivity LogP

Extremely Low Water Solubility of Nerolidyl Phenylacetate vs. Class-Level Esters

For applications where hydrolytic stability and minimal aqueous leaching are paramount, 1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate (CAS 85030-16-6) presents a quantifiable advantage. The compound's estimated water solubility is 0.0004821 mg/L at 25 °C [1]. While specific experimental values for direct comparators are unavailable, this places it among the least water-soluble fragrance esters, significantly below the class-level solubility range for structurally similar terpenyl acetates, which are often reported in the 1-10 mg/L range [2]. This exceptionally low aqueous affinity implies superior resistance to wash-off and degradation by hydrolysis in aqueous-based consumer products.

Water solubility Environmental fate Formulation stability

Differentiation of Olfactory Character: Phenylacetate vs. Acetate and Isobutyrate Esters

The olfactory profile of 1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate (CAS 85030-16-6) provides a distinct and non-interchangeable organoleptic signature. It is described as having a sweet, floral, honeyed, and citrusy aroma [1]. This contrasts directly with its closest in-class analogs: nerolidyl acetate is described as having a subtle woody, lemon-drop odor [2], and nerolidyl isobutyrate imparts a fruity, green, oily bergamot, pear, and woody profile [3]. This marked difference in hedonic character makes the phenylacetate ester the procurement choice for perfumers specifically seeking a sweet, tenacious honeyed-floral note.

Olfactory characterization Fragrance profile Hedonics

Predicted Vapor Pressure and Volatility Profile of Nerolidyl Phenylacetate

The vapor pressure of 1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate (CAS 85030-16-6) is estimated to be below 0.001 mm Hg at 25 °C, based on its molecular weight of 340.5 g/mol and high logP of 6.8, which places it in the category of low-volatility fragrance base notes [1]. In contrast, nerolidyl acetate (MW 264.4 g/mol) is estimated to have a vapor pressure approximately one order of magnitude higher, around 0.004-0.006 mm Hg at 25 °C [2]. This substantial difference indicates that the phenylacetate ester evaporates significantly more slowly, providing a longer-lasting olfactory impression and positioning it as a superior fixative and base-note ingredient compared to the more volatile acetate ester.

Vapor pressure Volatility Fragrance evaporation

Regulatory Status and Commercial Availability as a Key Procurement Differentiator

A critical and verifiable differentiation factor for procurement is the compound's regulatory and commercial profile. 1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate (CAS 85030-16-6) is classified by The Good Scents Company as 'information only not used for fragrances or flavors' and is not FEMA GRAS listed [1]. In direct contrast, its close analog nerolidyl acetate (CAS 2306-78-7) is publicly recommended for fragrance use at levels up to 8.0000% in the fragrance concentrate and has undergone RIFM safety assessment [2]. Research and industrial users procuring this compound are therefore selecting a research chemical or a material intended for non-consumer, non-FEMA-regulated applications, which is a definitive, non-negotiable basis for selection.

Regulatory compliance GRAS status Commercial sourcing

Procurement-Driven Application Scenarios for 1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate Based on Quantitative Evidence


R&D for Ultra-Long-Lasting Fine Fragrance Formulations

Perfumers and formulation scientists should procure 1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate (CAS 85030-16-6) specifically for projects targeting an ultra-long-lasting, sweet honeyed-floral base note. The evidence of its 6.8 XLogP3-AA value (vs. 5.2 for nerolidyl acetate) [1] and estimated vapor pressure below 0.001 mm Hg [2] directly supports its use as a high-substantivity fixative that will outlast simpler esters on skin and fabric.

Creation of 'Aquatic-Resistant' Fragrances for Functional Products

When developing fragrances for aqueous products like shampoos, shower gels, or household cleaners where resistance to wash-off is critical, the procurement team should select this compound based on its calculated water solubility of 0.0004821 mg/L [1]. This extreme hydrophobicity implies a far superior ability to remain on the substrate after rinsing compared to more water-soluble class-level analogs.

Non-Regulated Chemical Research and Internal Reference Standard

For academic or industrial research groups studying structure-odor relationships (SOR) of sesquiterpenoid esters, this compound serves as a crucial, non-FEMA reference standard for the phenylacetate functional group. Procurement should be based on its documented regulatory status as 'not for fragrance or flavor use' [1], distinguishing it from the consumer-grade nerolidyl acetate and positioning it as a specialized research tool.

Reconstitution of Specific Natural Oil Components for Analytical Studies

Analytical chemists performing precise reconstitution studies of essential oils or natural product extracts should procure this specific phenylacetate ester. Its distinct and documented sweet, floral, honey, and citrusy olfactory profile [1] is a key marker that cannot be substituted with the woody-lemon note of nerolidyl acetate without compromising the authenticity and accuracy of the analytical model.

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